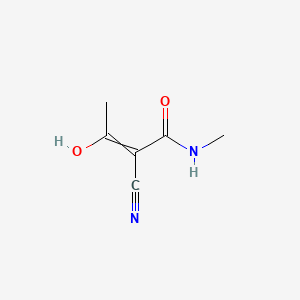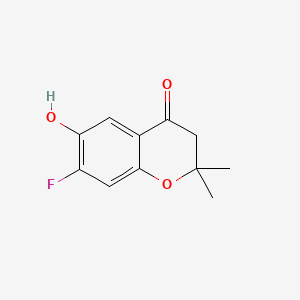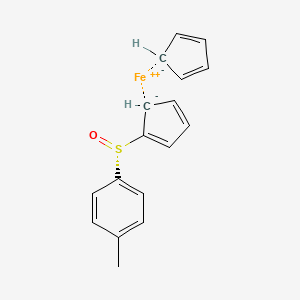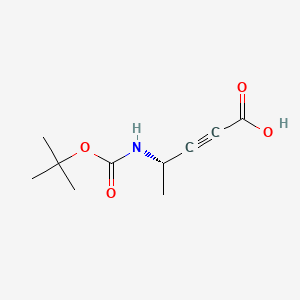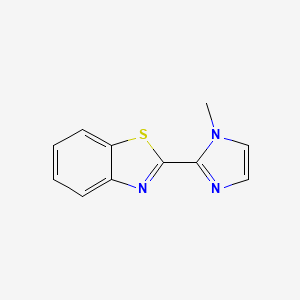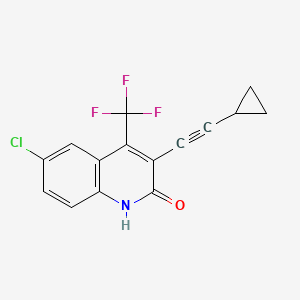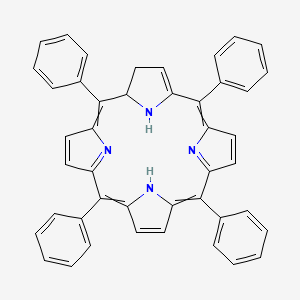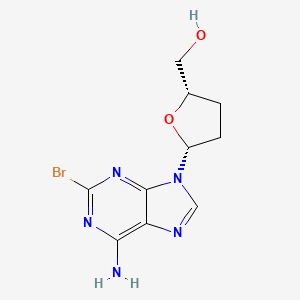
2-Propanone, 1-(nitroamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanone, 1-(nitroamino)-, also known by its CAS number 163936-88-7, is a chemical compound with the molecular formula C3H6N2O3 It is characterized by the presence of a nitroamino group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-(nitroamino)- typically involves the nitration of 2-propanone (acetone) under controlled conditionsThe reaction conditions, such as temperature and concentration, are carefully controlled to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of 2-Propanone, 1-(nitroamino)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reaction safely and efficiently. The product is then purified through distillation or recrystallization to achieve the required quality for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Propanone, 1-(nitroamino)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include nitroketones or carboxylic acids.
Reduction: Amino derivatives of 2-Propanone, 1-(nitroamino)-.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propanone, 1-(nitroamino)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propanone, 1-(nitroamino)- involves its interaction with molecular targets through its nitroamino group. This group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include oxidative stress, enzyme inhibition, or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Propanone (Acetone): A simple ketone without the nitroamino group.
2-Nitropropane: A nitro compound with a similar structure but without the ketone group.
1-Nitropropane: Another nitro compound with a different structural arrangement.
Uniqueness
2-Propanone, 1-(nitroamino)- is unique due to the presence of both a nitro group and a ketone group in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C3H6N2O3 |
|---|---|
Molecular Weight |
118.09 g/mol |
IUPAC Name |
N-(2-oxopropyl)nitramide |
InChI |
InChI=1S/C3H6N2O3/c1-3(6)2-4-5(7)8/h4H,2H2,1H3 |
InChI Key |
CXWGXWCRRRODLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


